B1575044 MAGE-6 (293-301)

MAGE-6 (293-301)

Cat. No.: B1575044
Attention: For research use only. Not for human or veterinary use.
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Description

Melanoma-associated antigen 6;  MAGE-6

Properties

sequence

ISGGPRISY

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Melanoma-associated antigen 6 (293-301); MAGE-6 (293-301)

Origin of Product

United States

Chemical Reactions Analysis

Chemical Reaction Optimization Strategies

  • Design of Experiments (DoE) :
    DoE methodologies, such as full factorial designs, are widely used to identify optimal reaction conditions. For example, a study on vanillin synthesis employed DoE to optimize factors like glyoxylic acid equivalents, temperature, and sodium hydroxide levels, achieving a 90.5% selectivity for the desired intermediate .

    • Key Variables : Temperature, residence time, base equivalents, and reactant stoichiometry.

    • Outcome : Higher temperature and pyrrolidine equivalents improved yield but increased impurity formation .

FactorOptimal RangeEffect on Yield/Selectivity
Temperature90–120°CHigher yield but increased impurity
Residence Time6–12 hoursIncreased yield with longer durations
Pyrrolidine Equivalents2–3 equivalentsEnhanced yield but reduced purity

Kinetic Modeling and Mechanistic Insights

  • Kinetic Studies :
    Reaction mechanisms are critical for optimizing synthetic pathways. For example, the alkylation of indolphenol with chloropyrrolidine exhibited first-order kinetics due to azetidinium ion formation, leading to optimized solvent and base conditions .

Reaction StepRate LawKinetic Order
Azetidinium Ion Formationr=k[chloropyrrolidine]r=k[\text{chloropyrrolidine}]
First-order
Product Formationr=k[indolphenol][azetidinium ion]r=k[\text{indolphenol}][\text{azetidinium ion}]
Second-order

Surface-Mediated Reactions

  • Surface Chemistry :
    Substrate nature and orientation significantly influence reaction pathways. For example, on Ag(111) surfaces, ortho-C–H bond activation was observed, whereas Au(111) favored selective dehydrogenative coupling .

SubstrateReaction TypeOutcome
Ag(111)ortho-C–H activationSelective coupling
Au(111)Dehydrogenative couplingHigh diffusivity leading to cross-coupling

Synthetic Methodologies

  • Knoevenagel Reaction :
    Used for functionalizing indane-1,3-diones with cyano groups. Reaction conditions (temperature, base) controlled the formation of mono- vs. di-cyano derivatives .

Reaction ConditionsProductYield Range
Room temperatureDicyano derivative61–85%
HeatingTetracyano derivative34–45%

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